

# A Technical Guide to Labeling Primary Amines with TAMRA-PEG4-COOH

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## Compound of Interest

Compound Name: *Tamra-peg4-cooh*

Cat. No.: *B12380465*

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **TAMRA-PEG4-COOH**, a fluorescent labeling reagent, and its application in the covalent modification of primary amines. It covers the fundamental chemical properties, a detailed reaction mechanism, experimental protocols, and key applications relevant to research and drug development.

## Introduction to TAMRA-PEG4-COOH

**TAMRA-PEG4-COOH** is a bifunctional molecule designed for fluorescently labeling biomolecules. It consists of three key components:

- **TAMRA (Tetramethylrhodamine):** A bright, red-fluorescent dye widely used in biological research due to its high quantum yield and photostability.
- **PEG4 (Polyethylene Glycol, 4 units):** A short, hydrophilic polyethylene glycol spacer. This linker enhances the water solubility of the molecule and the resulting conjugate, reduces potential steric hindrance between the dye and the target molecule, and minimizes non-specific binding.
- **COOH (Carboxylic Acid):** A terminal carboxyl group that serves as the reactive handle for conjugation. This group can be activated to react with primary amines ( $-NH_2$ ) present on proteins (e.g., the side chain of lysine residues or the N-terminus), amine-modified oligonucleotides, and other molecules to form a stable amide bond.<sup>[1][2]</sup>

The combination of these features makes **TAMRA-PEG4-COOH** a versatile tool for creating fluorescently labeled conjugates for various applications, including immunoassays, fluorescence microscopy, flow cytometry, and drug delivery studies.

## Physicochemical and Spectroscopic Properties

The quantitative data for **TAMRA-PEG4-COOH** are summarized in the table below, providing essential information for experimental design and execution.

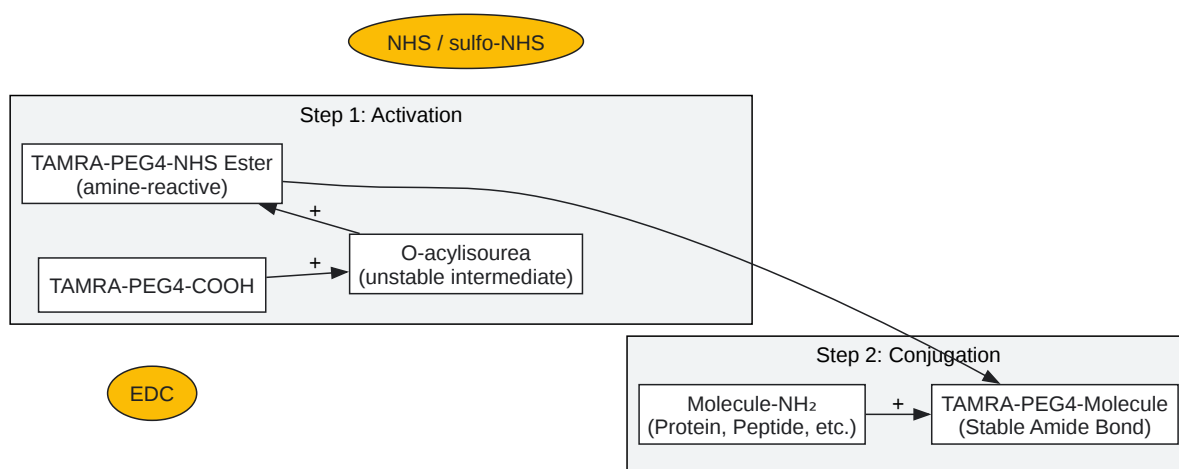
Property	Value	Reference
Molecular Formula	C <sub>36</sub> H <sub>43</sub> N <sub>3</sub> O <sub>10</sub>	[2]
Molecular Weight	677.8 g/mol	[2][3]
CAS Number	1909223-02-4	[2]
Excitation Maximum (λ <sub>ex</sub> )	~553 nm	[2][4]
Emission Maximum (λ <sub>em</sub> )	~575 nm	[2][4]
Molar Extinction Coefficient (ε)	~80,000 M <sup>-1</sup> cm <sup>-1</sup>	[2][4]
Purity	≥98%	[2]
Solubility	Water, DMSO, DMF, DCM	[2]
Storage Conditions	-20°C, desiccated, protected from light	[1][2]

## Reaction Mechanism: Amide Bond Formation

The labeling of a primary amine with **TAMRA-PEG4-COOH** does not occur spontaneously. The carboxylic acid group must first be activated to a more reactive species to facilitate nucleophilic attack by the amine. A common and efficient method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

The process can be summarized in two main steps:

- Activation: EDC reacts with the carboxyl group of **TAMRA-PEG4-COOH** to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of NHS stabilizes it by converting it into a more stable, yet still highly reactive, NHS ester.
- Conjugation: The primary amine on the target molecule attacks the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond.





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